2-Amino-N(6)-methoxyadenine
Overview
Description
Compounds like “2-Amino-N(6)-methoxyadenine” typically belong to a class of organic compounds known as amines. These are organic compounds that contain nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and other organic compounds . For example, the synthesis of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives involves the combination of histone deacetylase (HDAC) inhibitors with a kinase inhibitor .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement of these atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with other organic compounds. For example, the reaction of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives with arylboronic acid at room temperature has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in water, and reactivity with other chemicals .Scientific Research Applications
2-Amino-N(6)-methoxyadenine has been studied for its mutagenic and growth-inhibitory effects on bacteria. For instance, it showed strong mutagenic activity in experiments involving Salmonella typhimurium TA1530, although it did not exert inhibitory effects on bacterial growth like some other purine analogs (Janion & Myszkowska, 1981).
This compound has also been a subject of interest in the study of DNA damage and repair mechanisms. For example, it has been shown that this compound can form Watson-Crick base pairs with thymine in DNA, despite its methoxylation, which indicates its potential role in genetic mutations and DNA structure studies (Chatake et al., 1999).
It's been used in research to understand tautomerism in purine derivatives. For instance, studies have shown that this compound can exhibit amino-imino tautomerism, which is crucial for understanding its interactions and stability in different chemical environments (Fujii et al., 1987).
The compound has implications in the study of the SOS response in E. coli cells, indicating its role in understanding cellular stress responses and DNA repair mechanisms (Bebenek & Janion, 2004).
In crystallographic studies, this compound has been used to understand the structure and behavior of damaged DNA, contributing to our knowledge of genetic mutations and DNA repair (Chatake et al., 1999).
It has been explored as an intermediate in the synthesis of novel antiviral agents, highlighting its potential application in drug development (Harnden & Wyatt, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “2-Amino-N(6)-methoxyadenine” could involve further studies on its synthesis, properties, and potential applications. For example, recent studies have focused on the development of cancer drugs by combining the activities of different pharmacological agents in one molecule .
properties
IUPAC Name |
6-N-methoxy-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-13-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQODCRXMAXIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208999 | |
Record name | 2-Amino-N(6)-methoxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60254-48-0 | |
Record name | N6-Methoxy-9H-purine-2,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60254-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N(6)-methoxyadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N(6)-methoxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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